Cas no 1460286-48-9 (1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one)
1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one
- Ethanone, 1-[1-(1,1-dimethylethyl)-1H-pyrazol-4-yl]-
- SCHEMBL15287294
- 1-(1-tert-butyl-1H-pyrazol-4-yl)-ethanone
- 1460286-48-9
- EN300-1825823
- STDCVUSTNUADIO-UHFFFAOYSA-N
- 1-(1-(tert-butyl)-1H-pyrazol-4-yl)ethan-1-one
- 1-(1-tert-butyl-1H-pyrazol-4-yl)ethanone
-
- Inchi: 1S/C9H14N2O/c1-7(12)8-5-10-11(6-8)9(2,3)4/h5-6H,1-4H3
- InChI Key: STDCVUSTNUADIO-UHFFFAOYSA-N
- SMILES: C(=O)(C1=CN(C(C)(C)C)N=C1)C
Computed Properties
- Exact Mass: 166.110613074g/mol
- Monoisotopic Mass: 166.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 34.9Ų
1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1825823-1g |
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1460286-48-9 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1825823-5g |
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1460286-48-9 | 5g |
$2028.0 | 2023-09-19 | ||
| Enamine | EN300-1825823-10g |
1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one |
1460286-48-9 | 10g |
$3007.0 | 2023-09-19 | ||
| Enamine | EN300-1825823-0.05g |
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1460286-48-9 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1825823-0.1g |
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1460286-48-9 | 0.1g |
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| Enamine | EN300-1825823-0.25g |
1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one |
1460286-48-9 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1825823-0.5g |
1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one |
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$671.0 | 2023-09-19 | ||
| Enamine | EN300-1825823-1.0g |
1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one |
1460286-48-9 | 1g |
$1014.0 | 2023-06-01 | ||
| Enamine | EN300-1825823-2.5g |
1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one |
1460286-48-9 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1825823-5.0g |
1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one |
1460286-48-9 | 5g |
$2940.0 | 2023-06-01 |
1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one
Comprehensive Overview of 1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one (CAS No. 1460286-48-9)
1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one, with the CAS registry number 1460286-48-9, is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and material science. This compound, often referred to by its systematic name, features a pyrazole core substituted with a tert-butyl group and an acetyl functional group. Its unique structural properties make it a valuable intermediate in the synthesis of more complex molecules, particularly in drug discovery and agrochemical applications.
The growing interest in 1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one is driven by its versatility and potential applications. Researchers are increasingly exploring its role in the development of novel kinase inhibitors, which are critical in targeting diseases such as cancer and inflammatory disorders. The compound's pyrazole moiety is particularly noteworthy, as it is a common pharmacophore in many biologically active molecules. This has led to a surge in searches for "pyrazole derivatives in drug discovery" and "CAS 1460286-48-9 applications" across scientific databases and search engines.
In addition to its pharmaceutical relevance, 1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one is also being investigated for its potential in material science. Its robust chemical structure and stability under various conditions make it a candidate for use in advanced polymer formulations and functional materials. This aligns with the current trend of searching for "high-performance organic intermediates" and "tert-butyl pyrazole derivatives" in industrial applications. The compound's ability to act as a building block for more complex architectures further enhances its appeal.
From a synthetic chemistry perspective, the preparation of 1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one involves multi-step organic reactions, often starting from readily available pyrazole precursors. The introduction of the tert-butyl group is a key step, as it imparts steric hindrance and electronic effects that influence the compound's reactivity. This has sparked discussions around "synthetic routes for tert-butyl pyrazoles" and "CAS 1460286-48-9 synthesis optimization" in academic and industrial forums.
The compound's physicochemical properties, such as its melting point, solubility, and spectral characteristics, are well-documented in literature. These properties are crucial for researchers who rely on "pyrazole-based compound characterization" and "CAS 1460286-48-9 analytical data" for their work. The availability of such data ensures that the compound can be seamlessly integrated into various research workflows, from bench-scale experiments to large-scale production.
As the demand for innovative chemical entities continues to rise, 1-(1-tert-butyl-1H-pyrazol-4-yl)ethan-1-one stands out as a promising candidate. Its dual utility in both life sciences and material science underscores its importance in modern chemistry. Whether you are searching for "tert-butyl pyrazole ketone uses" or "1460286-48-9 supplier information," this compound offers a wealth of opportunities for exploration and application. Its relevance in cutting-edge research ensures that it remains a topic of interest for years to come.
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